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Introduction
DFHBI-1T is a fluorogenic dye that becomes fluorescent upon binding to specific RNA

aptamers, such as Spinach2, Broccoli, and Squash.[1] This system, analogous to the green

fluorescent protein (GFP) for proteins, allows for the visualization of RNA molecules within

cells. DFHBI-1T is cell-permeable and exhibits low background fluorescence, offering a high

signal-to-noise ratio for RNA imaging.[2][3] When bound to the Spinach2 aptamer, DFHBI-1T

has an excitation maximum of approximately 482 nm and an emission maximum of around 505

nm, making it compatible with standard GFP filter sets.[1][2] This document provides detailed

protocols for the use of DFHBI-1T in staining fixed cells expressing these RNA aptamers.

Quantitative Data Summary
The following table summarizes the key photophysical and binding properties of DFHBI-1T.
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Property Value Conditions

Excitation Maximum (Ex) 482 nm Bound to Spinach2 aptamer

Emission Maximum (Em) 505 nm Bound to Spinach2 aptamer

Molar Extinction Coefficient 35,400 M⁻¹cm⁻¹

In buffer containing 40 mM

HEPES (pH 7.4), 100 mM KCl,

1 mM MgCl₂

Quantum Yield 0.94 Bound to Spinach2 aptamer

Dissociation Constant (Kd) 45 nM For Squash aptamer

Solubility Up to 100 mM In DMSO

Storage -20°C

Stock solutions in DMSO can

be stored at -20°C or -80°C in

the dark.[4]

Experimental Protocols
This section provides a detailed methodology for staining fixed mammalian cells expressing an

RNA aptamer (e.g., Spinach2, Broccoli) with DFHBI-1T.

Materials
Cells expressing the RNA aptamer of interest cultured on coverslips or in imaging plates

Phosphate-Buffered Saline (PBS), pH 7.4

4% Paraformaldehyde (PFA) in PBS (prepare fresh)

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Staining Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl₂

DFHBI-1T stock solution (e.g., 20-40 mM in anhydrous DMSO)[2][4]

Mounting medium
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Fluorescence microscope with a suitable filter set (e.g., for GFP or FITC)

Protocol for Staining Pre-Fixed Cells
This protocol is for cells that have already been fixed.

Cell Seeding: Seed cells expressing the RNA aptamer on sterile glass coverslips in a petri

dish or in an imaging-compatible plate and culture under standard conditions to the desired

confluency.

Washing: Gently wash the cells twice with PBS to remove the culture medium.[4]

Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room

temperature.[4][5]

Washing: Discard the PFA solution and wash the cells three times with PBS for 5 minutes

each.

Permeabilization (Optional but Recommended): To ensure the dye can access intracellular

RNA aptamers, permeabilize the cells with Permeabilization Buffer (0.1% Triton X-100 in

PBS) for 10-15 minutes at room temperature.[5]

Washing: Discard the permeabilization buffer and wash the cells three times with PBS for 5

minutes each.

Staining: Prepare the DFHBI-1T working solution by diluting the stock solution in the Staining

Buffer to a final concentration of 20-40 µM. Incubate the fixed and permeabilized cells with

the DFHBI-1T working solution for 15-30 minutes at room temperature, protected from light.

[6]

Washing: Remove the staining solution and wash the cells three times with the Staining

Buffer to reduce background fluorescence from unbound dye.

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting

medium.

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a

standard GFP or FITC filter set.[7] An exposure time of 0.5-1 second is a good starting point.
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[6]

Protocol for Post-Staining Fixation
This protocol involves staining live cells and then fixing them for later analysis.

Cell Seeding: As described in the previous protocol.

Live Cell Staining: Prepare a working solution of 20 µM DFHBI-1T in pre-warmed cell culture

medium.[4]

Incubation: Replace the existing cell culture medium with the DFHBI-1T-containing medium

and incubate for 10-30 minutes at 37°C in a CO₂ incubator.[3][4]

Washing: Wash the cells three times with pre-warmed PBS to remove unbound DFHBI-1T.[4]

Fixation: Immediately fix the cells with 4% PFA in PBS for 10-20 minutes at room

temperature.[8]

Washing: Discard the PFA solution and wash the cells three times with PBS for 5 minutes

each.

Mounting: Mount the coverslips onto microscope slides.

Imaging: Image the cells as described above.

Diagrams
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Experimental Workflow for DFHBI-1T Staining of Fixed Cells
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Caption: Workflow for DFHBI-1T staining in fixed cells.
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Mechanism of DFHBI-1T Fluorescence Activation
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Caption: DFHBI-1T fluorescence activation by RNA aptamers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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